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molecular formula C16H16O B8421148 4-(2-Phenylpropan-2-yl)benzaldehyde

4-(2-Phenylpropan-2-yl)benzaldehyde

Cat. No. B8421148
M. Wt: 224.30 g/mol
InChI Key: JMSFZACADUHQFE-UHFFFAOYSA-N
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Patent
US06329399B1

Procedure details

Trifluoroacetic acid (35 ml), was mixed with 3.93 g(20.0 mmol), of 2,2-diphenylpropane and 2.80 g (20.0 mmol), of hexamethylenetetramine and heated to reflux for 16 hours. After cooling to room temperature, the reaction mixture was poured into ice water and the mixture was stirred for 1 hour. The solution was adjusted to pH=about 9 and extracted with 100 ml of diethyl ether. The organic extract was washed with saturated saline and dried with sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1), to obtain 3.61 g (yield: 80.5%), of the target compound as a pale yellow oily substance.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=O.[C:8]1([C:14]([C:17]2[CH:22]=[CH:21]C=[CH:19][CH:18]=2)([CH3:16])[CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C1N2CN3CN(C2)CN1C3>>[CH3:16][C:14]([C:17]1[CH:22]=[CH:21][C:2]([CH:3]=[O:5])=[CH:19][CH:18]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:15]

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=10:1)
CUSTOM
Type
CUSTOM
Details
to obtain 3.61 g (yield: 80.5%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C)(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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